N-[(2S,3R,4R,5S,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-4-hydroxy-6-(hydroxymethyl)-5-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan
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Overview
Description
Lacto-N-neotetraose is a significant nonfucosylated human milk oligosaccharide. It is a linear tetrasaccharide composed of d-galactose, N-acetylglucosamine, d-galactose, and d-glucose. This compound is one of the most abundant neutral core human milk oligosaccharides, accounting for approximately 6% of the total human milk oligosaccharides . It has diverse health benefits, including prebiotic, immune-modulatory, anti-inflammatory, and intestinal epithelial maturation-promoting effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lacto-N-neotetraose can be synthesized through chemical and biological methods. Chemical synthesis involves multi-step reactions and expensive raw materials, making it less favorable for large-scale production . Biological synthesis, on the other hand, utilizes cheap carbon sources and intracellular renewable donors. The synthetic pathway of lacto-N-neotetraose has been constructed by co-expressing lactose permease, β-1,3-N-acetylglucosaminyltransferase, and β-1,4-galactosyltransferase in Bacillus subtilis . This method has shown significant improvements in yield through modular pathway engineering and enzyme expression optimization .
Industrial Production Methods: Industrial production of lacto-N-neotetraose has been achieved using engineered strains of Escherichia coli and Bacillus subtilis. These strains are optimized for high-level production by enhancing the supply of key precursors and downregulating competitive pathways . The use of plasmid-free recombinant strains has also been explored to make the process more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Lacto-N-neotetraose undergoes various chemical reactions, including glycosylation and transglycosylation. These reactions are essential for the synthesis of its derivatives, such as sialyl and fucosyl derivatives .
Common Reagents and Conditions: Common reagents used in the synthesis of lacto-N-neotetraose include uridine 5′-diphosphate-glucose and the corresponding monosaccharides . Enzymatic methods often employ bacterial glycosyltransferases and sugar nucleotide generation enzymes .
Major Products Formed: The major products formed from the reactions involving lacto-N-neotetraose include its sialyl and fucosyl derivatives, such as Lewis x pentasaccharide and sialyl Lewis x hexasaccharide .
Scientific Research Applications
Lacto-N-neotetraose has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex oligosaccharides . In biology and medicine, it is known for its prebiotic effects, enhancing immunity, regulating intestinal bacteria, and promoting cell maturation . It is also used as a nutritional fortifier in infant formula and has been approved as Generally Recognized As Safe by the U.S. Food and Drug Administration and the European Food Safety Authority .
Mechanism of Action
The mechanism of action of lacto-N-neotetraose involves its interaction with the intestinal microbiota. It survives digestion and reaches the infant gut, where it regulates the intestinal microbiota . This regulation is crucial for enhancing immunity and promoting intestinal health . The compound also serves as a core structure for the synthesis of other functional derivatives through fucosylation and sialylation .
Comparison with Similar Compounds
Lacto-N-neotetraose is often compared with other human milk oligosaccharides, such as lacto-N-tetraose and lacto-N-fucopentaose . These compounds share similar core structures but differ in their functional groups and biological activities. Lacto-N-neotetraose is unique due to its nonfucosylated structure and its significant presence in human milk .
List of Similar Compounds:- Lacto-N-tetraose
- Lacto-N-fucopentaose I
- Lacto-N-fucopentaose II
- Lacto-N-fucopentaose III
- Lacto-N-difucohexaose I
Properties
Molecular Formula |
C26H45NO21 |
---|---|
Molecular Weight |
707.6 g/mol |
IUPAC Name |
N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C26H45NO21/c1-6(32)27-11-14(35)20(46-25-18(39)15(36)12(33)7(2-28)43-25)10(5-31)45-24(11)48-22-13(34)8(3-29)44-26(19(22)40)47-21-9(4-30)42-23(41)17(38)16(21)37/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32) |
InChI Key |
IEQCXFNWPAHHQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
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